(2R)-2-(2-Fluoro-5-methylphenyl)propan-1-ol
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Overview
Description
(2R)-2-(2-Fluoro-5-methylphenyl)propan-1-ol is an organic compound that belongs to the class of secondary alcohols. This compound features a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propanol moiety. The stereochemistry of the compound is denoted by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reduction of the corresponding ketone, (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-Fluoro-5-methylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane, (2R)-2-(2-Fluoro-5-methylphenyl)propane, using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group of the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with metal catalysts
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-one
Reduction: (2R)-2-(2-Fluoro-5-methylphenyl)propane
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
(2R)-2-(2-Fluoro-5-methylphenyl)propan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(2-Fluoro-4-methylphenyl)propan-1-ol
- (2R)-2-(2-Fluoro-3-methylphenyl)propan-1-ol
- (2R)-2-(2-Fluoro-6-methylphenyl)propan-1-ol
Uniqueness
(2R)-2-(2-Fluoro-5-methylphenyl)propan-1-ol is unique due to the specific position of the fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The (2R) configuration also contributes to its distinct stereochemical properties, affecting its interactions with chiral environments in biological systems.
Properties
IUPAC Name |
(2R)-2-(2-fluoro-5-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-7-3-4-10(11)9(5-7)8(2)6-12/h3-5,8,12H,6H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAWWYJAGMFXTG-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)[C@@H](C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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